N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with isobutoxy and isobutyl groups, along with a carboxamide functional group attached to a 2,4-dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the isobutoxy and isobutyl groups. The final step involves the attachment of the 2,4-dimethoxyphenyl moiety through a carboxamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial gene transcription. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function . The compound’s ability to interact with this target makes it a promising candidate for the development of new antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with various substitutions on the pyrazole ring and phenyl moiety. Examples include:
- N-(2,4-dimethoxyphenyl)-3-isobutyl-1H-pyrazole-4-carboxamide
- N-(2,4-dimethoxyphenyl)-3-isopropoxy-1-isobutyl-1H-pyrazole-4-carboxamide
Uniqueness
What sets N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-13(2)10-23-11-16(20(22-23)27-12-14(3)4)19(24)21-17-8-7-15(25-5)9-18(17)26-6/h7-9,11,13-14H,10,12H2,1-6H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDKTSGZZLMTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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